molecular formula C16H17NO4S B3039495 2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate CAS No. 111260-18-5

2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate

Cat. No.: B3039495
CAS No.: 111260-18-5
M. Wt: 319.4 g/mol
InChI Key: HFBARPFDICHIIW-VBKFSLOCSA-N
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Description

2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate is a compound that belongs to the class of pyridinium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate typically involves the reaction of pyridine derivatives with appropriate sulfonate and hydroxyethyl reagents. One common method involves the alkylation of pyridine with 2-chloroethanol to introduce the hydroxyethyl group, followed by the reaction with a phenylpropene sulfonate derivative under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate involves its interaction with molecular targets, such as enzymes and receptors. The pyridinium ring can interact with negatively charged sites on proteins, while the hydroxyethyl and sulfonate groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-(4-methoxyphenyl)prop-2-ene-1-sulfonate
  • 2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-(4-chlorophenyl)prop-2-ene-1-sulfonate
  • 2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-(4-nitrophenyl)prop-2-ene-1-sulfonate

Uniqueness

The uniqueness of 2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

(E)-2-[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]-3-phenylprop-2-ene-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c18-11-10-17-8-6-15(7-9-17)16(13-22(19,20)21)12-14-4-2-1-3-5-14/h1-9,12,18H,10-11,13H2/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBARPFDICHIIW-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(CS(=O)(=O)[O-])C2=CC=[N+](C=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/CS(=O)(=O)[O-])\C2=CC=[N+](C=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate
Reactant of Route 2
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2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate
Reactant of Route 3
2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate
Reactant of Route 4
Reactant of Route 4
2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate
Reactant of Route 5
2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate
Reactant of Route 6
2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate

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